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Compound of Interest

Compound Name: 7-Chloro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B597095 Get Quote

An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine and Its Derivatives

This guide provides a comprehensive overview of 7-Chloro-1H-pyrrolo[3,2-c]pyridine, a

significant heterocyclic compound in medicinal chemistry. We will delve into its chemical

identity, synthesis, and the extensive biological activities of its derivatives, particularly focusing

on their roles as potent anticancer agents through mechanisms such as tubulin polymerization

and FMS kinase inhibition. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Compound Identification
The IUPAC name for the compound is 7-Chloro-1H-pyrrolo[3,2-c]pyridine. It is a member of

the pyrrolopyridine class of bicyclic heterocycles. It is important to distinguish this isomer from

its positional isomers, such as 7-Chloro-1H-pyrrolo[2,3-c]pyridine and 7-Chloro-1H-pyrrolo[3,2-

b]pyridine, which are also utilized in chemical synthesis. 7-Chloro-1H-pyrrolo[3,2-c]pyridine
serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably

in the development of selective and potent kinase inhibitors for cancer therapy.[1]

Property Value

IUPAC Name 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula C₇H₅ClN₂

Molecular Weight 152.58 g/mol

CAS Number 1260771-44-5
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Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process. While a specific

protocol for the 7-chloro derivative is not readily available in public literature, the synthesis of its

derivatives provides a clear pathway to the core structure. A representative synthesis of a key

intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is outlined below, which can be further

modified to introduce the 7-chloro substituent.

General Synthetic Pathway
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved starting from a substituted

pyridine. For instance, a synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-

c]pyridines begins with commercially available 2-bromo-5-methylpyridine.[2] This starting

material undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl

acetal to yield a key intermediate.[2]

Experimental Protocol: Synthesis of 6-bromo-1H-
pyrrolo[3,2-c]pyridine
A general procedure for the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is

as follows:

To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

(13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).[2]

Stir the reaction mixture for 5 hours at 100 °C.[2]

After completion, filter the mixture and concentrate it in vacuo.[2]

Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with

ethyl acetate.[2]

Wash the organic portion with brine, dry it over anhydrous Na₂SO₄, and concentrate it in

vacuo to yield the product.[2]

This bromo-substituted intermediate can then be used in cross-coupling reactions, such as

Suzuki reactions, to introduce various aryl groups at the 6-position.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Therapeutic Potential
While 7-Chloro-1H-pyrrolo[3,2-c]pyridine itself is primarily a synthetic intermediate, its

derivatives have demonstrated significant biological activities, particularly as anticancer agents.

Anticancer Activity via Tubulin Polymerization Inhibition
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as

inhibitors of the colchicine-binding site on tubulin.[2][3]

These derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin

polymerization.[2][3] This leads to an arrest of the cell cycle in the G2/M phase, which

subsequently induces apoptosis in cancer cells.[2][3]
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Caption: Anticancer mechanism via tubulin polymerization inhibition.
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Several derivatives have shown potent activity against various cancer cell lines. The half-

maximal inhibitory concentrations (IC₅₀) for a particularly potent derivative, designated as 10t,

are presented below.[2]

Cell Line Cancer Type IC₅₀ (µM) of Derivative 10t

HeLa Cervical Cancer 0.12

SGC-7901 Gastric Cancer 0.15

MCF-7 Breast Cancer 0.21

The antiproliferative activity of these compounds is typically assessed using an MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates and incubate for 24

hours.

Treat the cells with various concentrations of the test compounds and incubate for an

additional 48 hours.

Add MTT solution to each well and incubate for 4 hours to allow for the formation of

formazan crystals.

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

Calculate the IC₅₀ values from the dose-response curves.

FMS Kinase Inhibition
Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been identified as potent inhibitors of FMS

kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[4] FMS kinase is over-

expressed in several cancers and is involved in inflammatory diseases.[4]

By inhibiting FMS kinase, these compounds can block the signaling pathways that lead to the

proliferation and survival of monocyte/macrophage lineage cells, which are often implicated in
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tumor progression and inflammation.[4]
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Caption: Simplified FMS kinase signaling pathway and its inhibition.

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect

against FMS kinase. The most potent compounds are highlighted below.[4]
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Compound FMS Kinase IC₅₀ (nM)

1e 60

1r 30

KIST101029 (Lead Compound) 96

Derivative 1r also demonstrated potent antiproliferative activity against a panel of ovarian,

prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[4]

The inhibitory activity against FMS kinase can be determined using a variety of in vitro kinase

assay kits, often based on fluorescence or luminescence.

Add the FMS kinase enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP to

the wells of a microplate.

Add the test compounds at various concentrations.

Incubate the mixture to allow the kinase reaction to proceed.

Stop the reaction and add a detection reagent that binds to the phosphorylated substrate.

Measure the signal (e.g., fluorescence) which is proportional to the amount of

phosphorylated substrate.

Calculate the percent inhibition and determine the IC₅₀ values.[4]

Conclusion
7-Chloro-1H-pyrrolo[3,2-c]pyridine is a valuable scaffold in medicinal chemistry. While the

compound itself is primarily a building block, its derivatives exhibit a wide range of potent

biological activities, making them promising candidates for the development of new

therapeutics. The demonstrated efficacy of these derivatives as inhibitors of tubulin

polymerization and FMS kinase underscores the importance of the 1H-pyrrolo[3,2-c]pyridine

core in designing novel anticancer and anti-inflammatory agents. Further research into this and

related compounds is warranted to explore their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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